molecular formula C18H17NO4 B15352972 D-Alanine-2,3,3,3-D4-N-fmoc

D-Alanine-2,3,3,3-D4-N-fmoc

Cat. No.: B15352972
M. Wt: 315.4 g/mol
InChI Key: QWXZOFZKSQXPDC-RLKHSGTQSA-N
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Description

D-Alanine-2,3,3,3-D4-N-fmoc is a stable isotope-labelled derivative of D-alanine, an amino acid. This compound is specifically modified with deuterium atoms at the 2, 3, and 3 positions and an N-fmoc (9-fluorenylmethoxycarbonyl) protecting group. It is commonly used in scientific research, particularly in studies involving protein synthesis and structure determination.

Synthetic Routes and Reaction Conditions:

  • Deuteration: The synthesis begins with the deuteration of D-alanine to introduce deuterium atoms at the desired positions. This is typically achieved using deuterated reagents such as deuterium oxide (D2O) or heavy water.

  • FMOC Protection: The amino group of D-alanine is then protected using the N-fmoc group. This is done by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale deuteration and FMOC protection reactions are carried out in controlled environments to ensure purity and consistency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether or THF.

  • Substitution: Nucleophiles like amines or alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or other substituted carboxylic acids.

Scientific Research Applications

D-Alanine-2,3,3,3-D4-N-fmoc is widely used in scientific research due to its isotopic labeling and FMOC protection. Its applications include:

  • Protein Synthesis: Used as a building block in the synthesis of peptides and proteins.

  • NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.

  • Metabolic Studies: Employed in tracing metabolic pathways and studying enzyme activities.

  • Drug Development: Used in the design and synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which D-Alanine-2,3,3,3-D4-N-fmoc exerts its effects depends on its specific application. In protein synthesis, it acts as a substrate for peptide bond formation. In NMR studies, the deuterium atoms provide a unique spectral signature, aiding in structural analysis. The FMOC protection group ensures that the amino group remains unreactive until the appropriate deprotection step is performed.

Molecular Targets and Pathways:

  • Peptide Synthetases: Enzymes involved in peptide bond formation.

  • NMR Spectroscopy: Interaction with magnetic fields to provide structural information.

  • Metabolic Enzymes: Involvement in metabolic pathways and enzyme-catalyzed reactions.

Comparison with Similar Compounds

D-Alanine-2,3,3,3-D4-N-fmoc is unique due to its specific isotopic labeling and FMOC protection. Similar compounds include:

  • L-Alanine-N-fmoc: The L-enantiomer of alanine with FMOC protection.

  • D-Alanine-N-boc: D-alanine with N-boc (tert-butyloxycarbonyl) protection.

  • D-Alanine-2,3,3,3-D4: D-alanine with deuterium labeling but without FMOC protection.

These compounds differ in their protective groups and isotopic labeling, which can affect their reactivity and applications in research.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2R)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3,11D

InChI Key

QWXZOFZKSQXPDC-RLKHSGTQSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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